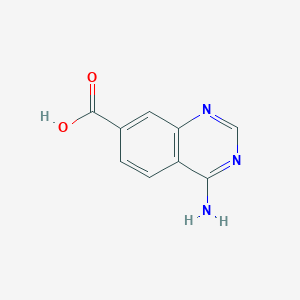

4-aminoquinazoline-7-carboxylic Acid

Description

Significance of the Quinazoline (B50416) Core as a Privileged Structure

In the realm of drug discovery, certain molecular scaffolds are termed "privileged structures" due to their ability to bind to a variety of biological targets with high affinity, leading to a diverse range of pharmacological activities. mdpi.comnih.govnih.gov The quinazoline nucleus is a quintessential example of such a privileged scaffold. mdpi.com Its rigid, planar structure provides a defined orientation for substituent groups, facilitating specific interactions with biological macromolecules such as enzymes and receptors. mdpi.com The presence of nitrogen atoms within the heterocyclic ring system allows for hydrogen bonding and other key interactions, further enhancing its binding capabilities. mdpi.com

The versatility of the quinazoline core is also attributed to the ease with which it can be chemically modified at various positions. This allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of quinazoline-based compounds to optimize their therapeutic efficacy and selectivity. mdpi.commdpi.com Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 4, 6, and 7 of the quinazoline ring are particularly important for modulating biological activity. mdpi.com

Historical Context of Aminoquinazoline Derivatives in Drug Discovery

The journey of aminoquinazoline derivatives in drug discovery is a testament to their enduring therapeutic potential. One of the earliest significant milestones was the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones (DHQZ), which were found to possess a wide array of biological activities. nih.gov The first reported synthesis of a quinazolinone derivative dates back to 1869. nih.gov

The 4-aminoquinazoline core, in particular, has proven to be an exceptionally fruitful pharmacophore. uni.lunih.gov A number of anticancer drugs with this core structure are currently on the market, including gefitinib (B1684475), erlotinib, afatinib, and lapatinib. uni.lunih.gov These drugs have revolutionized the treatment of certain cancers by targeting specific protein kinases involved in tumor growth and progression. uni.lunih.gov The development of these targeted therapies highlights the successful application of rational drug design principles to the 4-aminoquinazoline scaffold.

Overview of Pharmacological Applications of the Quinazoline Nucleus

The pharmacological applications of the quinazoline nucleus are remarkably broad and diverse, underscoring its status as a privileged structure. mdpi.comnih.govdergipark.org.tr Beyond their well-established role in oncology, quinazoline derivatives have demonstrated significant potential in a multitude of therapeutic areas.

Table 1: Pharmacological Activities of Quinazoline Derivatives

| Pharmacological Activity | Description |

| Anticancer | Inhibition of various protein kinases such as EGFR, VEGFR, and Aurora kinases, leading to the suppression of tumor growth and proliferation. uni.luresearchgate.netresearchgate.netmdpi.combiorxiv.orgscielo.brcolab.wsresearchgate.net |

| Antimicrobial | Activity against a range of pathogenic bacteria and fungi. biorxiv.org |

| Anti-inflammatory | Modulation of inflammatory pathways, with some derivatives showing potent anti-inflammatory effects. nih.govdergipark.org.tr |

| Antiviral | Inhibition of viral replication, with activity reported against viruses such as influenza and HIV. nih.govnih.govbiorxiv.org |

| Antihypertensive | Some derivatives act as antagonists of α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure. |

| Analgesic | Certain quinazoline compounds have demonstrated pain-relieving properties. |

| Anticonvulsant | Potential for the treatment of seizures and other neurological disorders. nih.gov |

| Antidiabetic | Some derivatives have shown promise in the management of diabetes. nih.gov |

| Neuroprotective | Potential applications in treating neurodegenerative diseases like Alzheimer's. |

This wide spectrum of activity is a direct result of the ability of the quinazoline scaffold to be tailored to interact with a vast number of biological targets. mdpi.comnih.govresearchgate.net

Properties

IUPAC Name |

4-aminoquinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWPSTZOWBGKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CN=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017385-11-3 | |

| Record name | 4-aminoquinazoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 4 Aminoquinazoline 7 Carboxylic Acid and Its Derivatives

General Synthetic Routes to 4-Aminoquinazoline Scaffolds

The construction of the 4-aminoquinazoline core can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These methods often involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolines. A prominent example is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides to form 3,4-dihydro-4-oxoquinazolines (quinazolin-4-ones). nih.govscbt.com These quinazolinones are key intermediates that can be subsequently converted to 4-aminoquinazolines.

For the synthesis of 4-aminoquinazoline-7-carboxylic acid, a plausible starting material would be 2,4-diaminobenzoic acid. The cyclocondensation of this precursor with formamide (B127407) or formic acid would theoretically yield this compound directly. Alternatively, reacting 4-aminoanthranilic acid with formamide would produce 4-amino-7-hydroxyquinazoline, which would require further steps to introduce the carboxylic acid group.

A general representation of the Niementowski reaction is as follows:

Starting Materials: Anthranilic acid derivative, Amide (e.g., formamide)

Intermediate: 4-Oxo-3,4-dihydroquinazoline

Key Transformation: Cyclization to form the pyrimidine ring

While direct cyclocondensation of 2,4-diaminobenzoic acid is a theoretical route, a more common and well-documented approach involves the initial formation of a 4-hydroxyquinazoline-7-carboxylic acid intermediate. This can be achieved by reacting 4-amino-2-formamidobenzoic acid under cyclizing conditions. The resulting 4-hydroxy group can then be converted to a chloro group, which is subsequently displaced by an amino group.

Nucleophilic Aromatic Substitution Strategies at the 4-Position

One of the most widely employed methods for the synthesis of 4-aminoquinazolines is the nucleophilic aromatic substitution (SNAr) of a suitable 4-substituted quinazoline, typically a 4-chloroquinazoline (B184009). nih.govnih.gov This strategy is highly versatile and allows for the introduction of a wide variety of amino groups at the 4-position.

The synthesis of this compound via this route would involve the following key steps:

Synthesis of a 4-hydroxyquinazoline-7-carboxylic acid intermediate: This can be achieved through the cyclocondensation of a suitably substituted anthranilic acid derivative.

Chlorination: The 4-hydroxy group is converted to a more reactive 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com

Amination: The 4-chloroquinazoline-7-carboxylic acid is then reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to yield the final product.

The reactivity of the 4-position of the quinazoline ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. This makes the displacement of the chloro group by an amine a facile process, often proceeding in good yields. researchgate.net

A study on the synthesis of anilinoquinazoline-based carboxylic acids demonstrated the successful reaction of 4-chloroquinazoline derivatives with various aminobenzoic acids in refluxing isopropanol (B130326) with a catalytic amount of HCl, affording the desired products in yields ranging from 65-86%. nih.gov This highlights the compatibility of the carboxylic acid functionality with the conditions of nucleophilic aromatic substitution at the 4-position.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Aryl-4-chloroquinazoline | Aminobenzoic acid, Isopropanol/HCl | 2-Aryl-quinazolin-4-yl aminobenzoic acid | 65-86 | nih.gov |

| 4-Chloroquinazoline | Primary/Secondary amines | 4-Aminoquinazoline derivatives | Moderate to good | nih.gov |

Oxidation of Quinazolines

Oxidation reactions can be employed in the synthesis of quinazolines, particularly in the final aromatization step. For instance, dihydroquinazoline (B8668462) intermediates, which can be formed through various cyclization reactions, can be oxidized to the corresponding quinazoline. Common oxidizing agents used for this purpose include manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), and air (oxygen). This method is generally a step in a multi-step synthesis rather than a primary route to the quinazoline core itself.

Cyclization of Disubstituted Thioureas

The cyclization of appropriately substituted thioureas provides another route to quinazoline derivatives, particularly those with a thio-functional group at the 2-position. This method involves the intramolecular cyclization of a thiourea (B124793) bearing an ortho-functionalized phenyl group. While this method is effective for certain quinazoline derivatives, it is less commonly used for the direct synthesis of 4-aminoquinazolines without further functional group manipulations.

Metal-Catalyzed Approaches (e.g., Copper-Mediated Oxidative Coupling, Palladium-Catalyzed Arylation, Nickel-Catalyzed Annulation)

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolines, offering high efficiency and functional group tolerance. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts are frequently used for C-N bond formation. For instance, copper-catalyzed domino reactions of 2-halobenzamides with amines can lead to the formation of quinazolinones. nih.gov Another approach involves the copper-catalyzed reaction of 2-bromobenzonitriles with amidines or guanidine (B92328) to afford 4-aminoquinazolines. mdpi.com These methods could potentially be adapted for the synthesis of this compound, provided the starting materials are appropriately substituted and the carboxylic acid group is compatible with the reaction conditions.

| Catalyst | Starting Materials | Product | Reference |

| CuBr | 2-halobenzamides, (aryl)methanamines | Quinazolinone derivatives | nih.gov |

| CuI | 2-bromobenzonitriles, amidines/guanidine | 4-Aminoquinazoline derivatives | mdpi.com |

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds. Palladium-catalyzed amination of 4-chloroquinazolines (a variation of the Buchwald-Hartwig amination) can be an effective method for the synthesis of 4-aminoquinazolines. chemicalbook.com Additionally, palladium-catalyzed synthesis of quinazolinones from 2-aminobenzamides and aryl halides has been reported. chemicalbook.com

Nickel-Catalyzed Reactions: Nickel catalysts are also employed in the synthesis of quinazolines, often in annulation reactions. These methods can provide access to the quinazoline core from simpler starting materials.

The application of these metal-catalyzed methods to the synthesis of this compound would depend on the tolerance of the carboxylic acid group to the specific catalytic system. In some cases, protection of the carboxylic acid as an ester may be necessary.

Microwave-Assisted Syntheses

Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of quinazolines. scbt.comnih.gov This technique can lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

Microwave-assisted Niementowski reactions have been reported to proceed efficiently. For example, the reaction of anthranilic acids with formamide under microwave irradiation using a solid support like acidic alumina (B75360) can produce quinazolin-4-ones in high yields within minutes. nih.gov

Furthermore, the nucleophilic aromatic substitution of 4-chloroquinazolines with amines is also amenable to microwave assistance. nih.gov Studies have shown that microwave-mediated N-arylation of 4-chloroquinazolines can be achieved rapidly and efficiently. nih.gov A report on the microwave-assisted synthesis of 6-ureido-4-anilinoquinazoline derivatives from 2-amino-5-nitrobenzoic acid highlights the utility of this technology in constructing complex quinazoline systems. researchgate.net

| Method | Starting Materials | Conditions | Product | Reference |

| Niementowski Reaction | Anthranilic acids, Formamide | Microwave, Acidic alumina | Quinazolin-4-ones | nih.gov |

| Nucleophilic Substitution | 4-Chloroquinazolines, Amines | Microwave, THF/H₂O | 4-Anilinoquinazolines | nih.gov |

Direct Amination Methods

Direct amination strategies are pivotal for introducing the C4-amino group onto a pre-formed quinazoline nucleus. This approach is typically not a single-step reaction directly on the parent quinazoline but involves the nucleophilic aromatic substitution of a suitable leaving group at the 4-position. The most common precursor for this transformation is a 4-chloroquinazoline derivative, which is itself synthesized from the corresponding quinazolin-4(3H)-one.

The general two-step sequence is as follows:

Chlorination : The carbonyl group of quinazolin-4(3H)-one-7-carboxylic acid is converted into a more reactive 4-chloro group. This is typically achieved by heating with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Amination : The resulting 4-chloroquinazoline-7-carboxylic acid is then subjected to amination. The reaction with ammonia (often in the form of ammonium hydroxide (B78521) or ammonia in an alcoholic solvent) displaces the chloride ion to yield the final this compound. researchgate.netnih.gov This nucleophilic substitution reaction is a cornerstone in the synthesis of many biologically active 4-aminoquinazoline derivatives. researchgate.netresearchgate.net

The versatility of this method allows for the synthesis of various N-substituted derivatives by using primary or secondary amines instead of ammonia in the second step. nih.gov

Table 1: Representative Direct Amination Process

| Step | Starting Material | Reagents | Typical Conditions | Product |

| 1. Chlorination | Quinazolin-4(3H)-one-7-carboxylic acid | POCl₃ or SOCl₂ | Reflux | 4-Chloroquinazoline-7-carboxylic acid |

| 2. Amination | 4-Chloroquinazoline-7-carboxylic acid | NH₃ (e.g., in isopropanol) | Heat/Reflux | This compound |

Electrochemical Methods

Electrochemical synthesis represents a green and efficient alternative to traditional methods, often avoiding the need for harsh reagents and metal catalysts. nih.govacs.org These methods utilize electrons as "reagents" to drive chemical transformations under mild conditions. nih.gov For the synthesis of the quinazoline core, electrochemical approaches can involve anodic oxidation processes to facilitate C-H amination and C-N bond formation. nih.govacs.org

One prominent electrochemical strategy involves the reaction of ortho-carbonyl-substituted anilines or 2-aminobenzamides with various nitrogen sources. nih.govarkat-usa.org An undivided cell equipped with platinum or carbon electrodes is typically used. acs.orgarkat-usa.org The reaction proceeds via an anodic direct oxidation, which can lead to the formation of the pyrimidine ring of the quinazoline system. nih.govacs.org Acetic acid can serve as an inexpensive and effective electrolyte in such transformations. arkat-usa.org This method is noted for its broad substrate scope, tolerance of various functional groups, and scalability. nih.govarkat-usa.org

While direct electrochemical synthesis of this compound is not extensively detailed, the principles can be applied to appropriately substituted precursors. For instance, an electrochemical reaction between a 2-aminobenzamide (B116534) derivative bearing a C5-carboxylic acid group and a suitable nitrogen source could construct the quinazolinone ring, which can then be converted to the target compound. arkat-usa.orgrsc.org

Table 2: General Parameters for Electrochemical Quinazoline Synthesis

| Parameter | Description |

| Cell Type | Undivided cell |

| Electrodes | Platinum (Pt) plate, Carbon (C), Aluminum (Al) |

| Electrolyte | NH₄PF₆, ⁿBu₄NClO₄, Acetic Acid |

| Solvent System | DMSO/H₂O, Methanol |

| Conditions | Constant current, 80 °C or Room Temperature |

| Key Advantages | Metal-free, oxidant-free, mild conditions, water tolerance |

Precursor Chemistry for this compound Synthesis

The construction of the this compound scaffold relies heavily on the selection of appropriate starting materials that contain the necessary functionalities for building the heterocyclic system.

Utilizing Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are fundamental building blocks for quinazolines and quinazolinones. ijarsct.co.innih.gov The most classic route is the Niementowski Quinazoline Synthesis, which involves the condensation of an anthranilic acid with an amide. nih.govacgpubs.org To synthesize the target molecule, the required precursor would be 5-carboxyanthranilic acid (2-amino-1,5-benzenedicarboxylic acid).

In this approach, heating 5-carboxyanthranilic acid with an excess of a one-carbon synthon like formamide serves to introduce the remaining atoms of the pyrimidine ring. generis-publishing.comresearchgate.net This condensation reaction typically proceeds at elevated temperatures and results in the formation of quinazolin-4(3H)-one-7-carboxylic acid. acgpubs.orggeneris-publishing.com Subsequent conversion of the 4-oxo group to a 4-amino group, as described in section 2.1.7, yields the final product. Microwave irradiation has been shown to significantly accelerate this reaction and improve yields, often in solvent-free conditions using solid supports like acidic alumina or montmorillonite (B579905) K-10 clay. ijarsct.co.innih.gov

Table 3: Niementowski Synthesis for Quinazolinone Precursor

| Starting Material | C1 Source | Conditions | Intermediate Product |

| 5-Carboxyanthranilic acid | Formamide | Conventional heating (130-135 °C) or Microwave irradiation | Quinazolin-4(3H)-one-7-carboxylic acid |

Employing Benzonitrile Derivatives (e.g., 2-Aminobenzonitriles)

2-Aminobenzonitriles are versatile precursors for the synthesis of 4-aminoquinazolines. acgpubs.org The key starting material for the target compound would be 2-amino-5-carboxybenzonitrile . The cyano group is an essential functionality that becomes part of the pyrimidine ring.

One common method involves the reaction of the 2-aminobenzonitrile (B23959) derivative with formic acid, which acts as both a reactant and the solvent, to directly yield the 4-aminoquinazoline. researchgate.net Alternatively, multi-component reactions can be employed. For example, a palladium-catalyzed three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid can provide diverse quinazolines. organic-chemistry.org Acid-mediated [4+2] annulation reactions between 2-aminobenzonitriles and N-benzyl cyanamides have also been developed to produce 2-amino-4-iminoquinazolines, which can be further modified. mdpi.com These methods offer a direct route to the 4-amino functionality, potentially avoiding the multi-step process required when starting from quinazolinones.

Derivations from Quinazolin-4(3H)-ones

As outlined in section 2.1.7, quinazolin-4(3H)-ones are the most common and direct precursors to 4-aminoquinazolines. This pathway is highly reliable and widely used in medicinal chemistry. The synthesis begins with the construction of the requisite quinazolin-4(3H)-one-7-carboxylic acid . This intermediate is readily prepared from 5-carboxyanthranilic acid via the Niementowski reaction. ijarsct.co.innih.govacgpubs.org

The conversion process involves two distinct, high-yielding steps:

Chlorination : The 4-oxo group is activated by converting it into a 4-chloro leaving group using reagents like POCl₃.

Amination : The 4-chloro intermediate undergoes a nucleophilic substitution reaction with ammonia to install the 4-amino group. nih.gov

This robust sequence is a preferred method due to the accessibility of the starting materials and the efficiency of the transformations.

Isatin-Based Approaches

Isatin (B1672199) (indoline-2,3-dione) and its derivatives can serve as precursors for quinazoline synthesis through ring-opening and recyclization reactions. acgpubs.org For the synthesis of the target compound, 5-carboxyisatin would be the required starting material.

The Pfitzinger reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin with a carbonyl compound under basic conditions. nih.govui.ac.id While this typically yields quinolines, modifications of this reaction can lead to quinazoline derivatives. More direct isatin-to-quinazoline conversions often involve a cascade reaction. For instance, an iron-mediated reaction of isatins with trifluoroacetic acid chlorides can produce 2-(trifluoromethyl)quinazoline-4(3H)-ones through a decarbonylative cyclization pathway. nih.gov Molecular hybridization approaches have also been used to synthesize isatin-quinazoline hybrids, demonstrating the utility of isatin as a synthon for building the quinazoline core. nih.govnih.gov These routes often involve complex mechanisms but provide access to unique substitution patterns.

Specific Approaches to Introduce the Carboxylic Acid Functionality at Position 7

The introduction of a carboxylic acid group at the 7-position of the quinazoline ring requires specific synthetic strategies, often involving multi-step reaction sequences. The choice of starting materials and the sequence of reactions are crucial for achieving the desired substitution pattern. Key intermediates in these syntheses often include quinazolinone or anilinoquinazoline (B1252766) structures, which are subsequently modified, or quinazoline rings that are constructed with the carboxylic acid functionality or a precursor group already in place.

A common and effective strategy to synthesize quinazoline derivatives is through the construction of a quinazolin-4(3H)-one ring system, which can then be further functionalized. To obtain a carboxylic acid at the 7-position, the synthesis typically begins with an anthranilic acid derivative that already contains the desired carboxylic group at the corresponding position (position 5 of the anthranilic acid).

One plausible synthetic route starts with 2-amino-5-carboxybenzoic acid. This starting material is then cyclized with a suitable one-carbon synthon, such as formamide or formamidine (B1211174) acetate, to form the quinazolinone ring. The reaction, when heated, yields 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid. This intermediate is a key precursor to the final target compound. The 4-oxo group can be converted to a 4-chloro group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 4-chloroquinazoline-7-carboxylic acid can then undergo nucleophilic aromatic substitution at the 4-position with ammonia or an appropriate amine to introduce the 4-amino group, yielding this compound.

Table 1: Representative Synthesis of a Quinazolinone-7-carboxylic Acid Intermediate

| Starting Material | Reagent(s) | Intermediate Product | General Conditions |

|---|---|---|---|

| 2-Amino-5-carboxybenzoic Acid | Formamide | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid | Heating at elevated temperatures (e.g., 160-180°C) |

In many biologically active quinazoline derivatives, a substituted aniline (B41778) group is present at the 4-position. In some of these compounds, the carboxylic acid functionality is appended to this anilino moiety rather than directly to the quinazoline core. This structural arrangement has been explored in the development of various enzyme inhibitors.

The synthesis of these anilinoquinazoline-based carboxylic acids typically involves the reaction of a 4-chloroquinazoline intermediate with an aminobenzoic acid. nih.gov This is a nucleophilic aromatic substitution reaction where the amino group of the aminobenzoic acid displaces the chlorine atom at the 4-position of the quinazoline ring. nih.gov The reaction is often carried out in a suitable solvent, such as isopropanol, and may be catalyzed by a small amount of acid, like hydrochloric acid. nih.gov By selecting the appropriate isomer of aminobenzoic acid (ortho, meta, or para), the carboxylic acid group can be positioned at various locations on the anilino ring. nih.gov

For instance, reacting a 2-aryl-4-chloroquinazoline with 4-aminobenzoic acid in refluxing isopropanol with a catalytic amount of HCl yields the corresponding 4-((2-arylquinazolin-4-yl)amino)benzoic acid. nih.gov This method allows for the synthesis of a diverse library of compounds by varying the substituents on both the quinazoline ring and the anilino portion. nih.gov

Table 2: Synthesis of Anilinoquinazoline Carboxylic Acids

| Quinazoline Substrate | Aniline Reagent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 2-(m-Tolyl)-4-chloroquinazoline | 4-Aminobenzoic Acid | 4-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid | Isopropanol, cat. HCl, reflux, 2h | 78 nih.gov |

| 2-(p-Tolyl)-4-chloroquinazoline | 3-Aminobenzoic Acid | 3-((2-(p-Tolyl)quinazolin-4-yl)amino)benzoic acid | Isopropanol, cat. HCl, reflux, 2h | Not Specified nih.gov |

| 2-(4-Methoxyphenyl)-4-chloroquinazoline | 4-Aminobenzoic Acid | 4-((2-(4-Methoxyphenyl)quinazolin-4-yl)amino)benzoic acid | Isopropanol, cat. HCl, reflux, 2h | 78 nih.gov |

An alternative and versatile approach to introduce the carboxylic acid group at the 7-position is to first synthesize the corresponding ester, such as an ethyl or methyl ester, and then hydrolyze it to the free acid in a subsequent step. This strategy can be advantageous as the ester group may be more compatible with certain reaction conditions during the assembly of the quinazoline ring, and it can also serve as a protecting group for the carboxylic acid.

A potential synthetic pathway begins with a starting material that contains an ester group, for example, 2-amino-5-(ethoxycarbonyl)benzonitrile. Cyclization of this precursor with formamide would lead to the formation of ethyl 4-aminoquinazoline-7-carboxylate. The final step would then be the hydrolysis of the ester group to the carboxylic acid. This can be achieved under either acidic or basic conditions. For example, heating the ester with an aqueous solution of sodium hydroxide would yield the sodium salt of the carboxylic acid, which upon acidification would give the desired this compound.

Similarly, one could start with the synthesis of a 7-cyanoquinazoline derivative. The cyano group (nitrile) can be a stable precursor to the carboxylic acid. The synthesis of 4-amino-8-cyanoquinazolines has been reported, and a similar methodology could potentially be applied for the 7-cyano isomer. The cyano group can then be hydrolyzed to a carboxylic acid, typically by heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

Table 3: General Scheme for Ester Hydrolysis

| Substrate | Reagents for Hydrolysis | Product | General Conditions |

|---|---|---|---|

| Ethyl 4-aminoquinazoline-7-carboxylate | 1. NaOH (aq) 2. HCl (aq) | This compound | 1. Heating under reflux 2. Acidification to low pH |

Chemical Modification and Derivative Design of 4 Aminoquinazoline 7 Carboxylic Acid

Structure-Guided Design Principles

The development of novel derivatives of 4-aminoquinazoline is often guided by understanding the interactions between the molecule and its biological target. Techniques like molecular docking and quantitative structure-activity relationship (3D-QSAR) modeling are pivotal in this process. nih.govijcce.ac.ir For instance, in designing kinase inhibitors, the 4-anilinoquinazoline (B1210976) scaffold is known to be highly effective. nih.govamazonaws.com

Molecular docking studies have shown that the quinazoline (B50416) core can fit into the ATP-binding pocket of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Key interactions typically involve hydrogen bonds forming between the N1 and N3 atoms of the quinazoline ring and specific amino acid residues (e.g., Met769) in the hinge region of the kinase. researchgate.netnih.gov The 4-anilino group often occupies a hydrophobic pocket, and substituents on this aniline (B41778) ring can be modified to enhance binding affinity and selectivity. nih.gov By analyzing these binding modes, researchers can rationally design new derivatives with improved potency. For example, docking results have been used to explain why certain substitutions on the aniline ring or at other positions on the quinazoline core lead to enhanced inhibitory activity. nih.govbohrium.com This structure-based approach allows for the targeted design of molecules with optimized pharmacodynamic and pharmacokinetic profiles.

**3.2. Substituent Effects and Optimization at Key Positions

The amino group at position 4 is a critical site for modification, significantly influencing the biological activity of quinazoline derivatives. A common and highly successful modification involves the introduction of a substituted aniline ring, creating 4-anilinoquinazolines. This class of compounds includes several approved anticancer drugs. nih.govnih.gov

Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the aniline ring are crucial for potency. nih.gov Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or a trifluoromethyl group on the aniline moiety, have been shown to be desirable for high potency in certain contexts. bohrium.comnih.govnih.gov For example, a 3-chloro-4-fluoro aniline substitution is a common feature in potent EGFR inhibitors. nih.gov The anilino group itself helps to anchor the inhibitor in a hydrophobic pocket of the target enzyme. nih.gov The strategic placement of various substituents can fine-tune these interactions, leading to enhanced selectivity and efficacy. bohrium.comnih.gov

| Position 4 Modification | Substituent on Aniline Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| Anilino | 3-Chloro-4-fluoro | Common feature in potent EGFR inhibitors | nih.gov |

| Anilino | 4-Bromo | Maintained potency in MERS-CoV inhibitors | nih.gov |

| Anilino | 4-Trifluoromethyl | Slightly improved potency in MERS-CoV inhibitors | nih.gov |

| Anilino | 4-Cyano or 3-Acetyl | Reduced potency compared to parent compound | nih.gov |

| Anilino | meta-Ethynyl | Desirable for high potency in EGFR kinase inhibition | nih.gov |

The carboxylic acid group at position 7 is another key site for chemical modification. Converting this acidic moiety into derivatives like amides or esters can significantly alter the compound's physicochemical properties, such as solubility, membrane permeability, and ability to form hydrogen bonds. This strategy is often employed to improve pharmacokinetic profiles and target engagement. nih.govacs.org

The synthesis of 7-carboxamide derivatives from the corresponding carboxylic acid has been successfully demonstrated. nih.govacs.org This conversion can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride or CDI) and then reacting it with a desired amine. nih.govdergipark.org.tr Research on quinazolinone-7-carboxamides as inhibitors of soluble epoxide hydrolase (sEH) has shown that the amide fragment is a critical feature for potent inhibition. nih.gov The specific amine used to form the amide can be varied to explore structure-activity relationships and optimize potency. nih.govacs.org This approach of modifying the carboxylic acid group is an example of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity. nih.govdrughunter.com

| Parent Moiety at Position 7 | Modified Moiety | Synthetic Method Example | Significance | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Neopentyl-carbamoyl (Amide) | Activation with CDI followed by reaction with neopentylamine | Amide fragment found to be critical for potent sEH inhibition | nih.gov |

| Carboxylic Acid | Various Amides | Reaction of the corresponding acid chloride with aliphatic or aromatic amines | Allows for synthesis of diverse amide derivatives for SAR studies | dergipark.org.tr |

| Carboxylic Acid | Ester | Fischer esterification with various alcohols under acid catalysis | Alters polarity and pharmacokinetic properties | dergipark.org.tr |

Modifying the quinazoline core itself through the introduction of substituents is a fundamental strategy for optimizing activity. Positions 2 and 6 are frequently targeted for substitution. mdpi.comacs.org

The 2-position of the quinazoline ring has also been a site for extensive modification. The introduction of various substituted groups at this position can lead to compounds with a wide range of biological activities. Alterations at both the 2- and 6-positions are often explored in combination to fine-tune the molecule's properties for a specific biological target. nih.govmdpi.com

| Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| 6 | Alkyl-thiobenzothiazole side chain | Increased anticancer potency | bohrium.com |

| 6 | 3-Cyanobenzyl amine | Significantly higher activity against MERS-CoV | nih.gov |

| 6 | Di-n-butyl amine or Cyclohexyl amine | Little to no inhibitory effect against MERS-CoV | nih.gov |

| 6 | Amide groups | Detrimental to activity against MERS-CoV | nih.gov |

| 7 | Methoxy group | Slightly decreased activity against MERS-CoV | nih.gov |

Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. acs.org This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The quinazoline scaffold is frequently used in hybridization strategies due to its proven biological importance. acs.orgrsc.org

One prominent example of hybridization involves linking the quinazoline core with a triazole ring. acs.orgnih.gov Both quinazoline and 1,2,3-triazole are important pharmacophores in medicinal chemistry, and their combination has led to the development of novel compounds with significant biological activities, including anticancer and anti-Alzheimer's properties. acs.orgnih.govresearchgate.net

The triazole moiety can form hydrogen bonds with biological targets and is known to be present in various pharmacologically active molecules. acs.org The synthesis of these hybrids often utilizes "click chemistry," a method known for its high efficiency and reliability. rsc.orgnih.gov In one study, a series of triazole-substituted quinazoline hybrid molecules were designed and synthesized as anticancer agents targeting EGFR. acs.orgacs.org The results showed that many of the hybrid compounds exhibited moderate to good antiproliferative effects against several cancer cell lines. acs.org Molecular docking studies of these hybrids revealed key interactions, such as hydrogen bonding with residues in the EGFR active site, which helps to explain their biological activity. acs.org

| Hybrid Scaffold | Linkage Type | Synthetic Approach | Targeted Biological Activity | Reference |

|---|---|---|---|---|

| Quinazoline-Triazole | Not specified | Multi-step synthesis | Anticancer (EGFR inhibitor) | acs.org |

| Quinazolinone-Triazole | 2-thioacetamido | Substitution reaction | Anticancer | rsc.org |

| Quinazoline-Triazole | Thioether | Click chemistry | Anticancer | rsc.org |

| Quinazoline-Triazole | Not specified | Click chemistry | Anti-Alzheimer's (AChE inhibitor) | nih.gov |

Indole-Quinazoline Hybrids

The hybridization of indole (B1671886) and 4-aminoquinazoline moieties represents a promising strategy in medicinal chemistry, aiming to combine the pharmacophoric features of both scaffolds. While direct synthesis of indole-quinazoline hybrids starting from 4-aminoquinazoline-7-carboxylic acid is not extensively documented, a plausible synthetic approach can be conceptualized based on established quinazoline chemistry.

A potential synthetic route would likely involve the initial protection of the carboxylic acid group of this compound to prevent its interference in subsequent reactions. This could be followed by the modification of the 4-amino group or the quinazoline core to enable coupling with a suitable indole derivative. For instance, the 4-amino group could be functionalized to react with an indole derivative bearing a complementary reactive group, such as an aldehyde or a carboxylic acid, to form a stable linkage.

Research on related structures has shown that indole-aminoquinazoline hybrids exhibit significant biological activities. For example, a series of indole-aminoquinazolines were prepared through the amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles. While not starting from the 7-carboxylic acid derivative, this highlights a viable coupling strategy. In such studies, certain hybrid compounds have demonstrated notable inhibitory activity against protein kinases, suggesting the potential of this molecular architecture.

Table 1: Examples of Indole-Quinazoline Hybrid Scaffolds

| Hybrid Scaffold | Linkage Type | Potential Starting Materials |

| Indole-aminoquinazoline | Amine linkage at C4 | 4-chloroquinazoline (B184009) derivative and an amino-indole |

| Indole-iminoquinazoline | Imine linkage | 4-aminoquinazoline and an indole-aldehyde |

| Indole-amidoquinazoline | Amide linkage | 4-aminoquinazoline and an indole-carboxylic acid |

This table presents plausible hybrid scaffolds and is based on general synthetic strategies for quinazoline derivatives.

Oxooxazolidine-Quinazoline Hybrids

The incorporation of an oxooxazolidine ring onto the 4-aminoquinazoline scaffold is another advanced derivative design strategy. Oxooxazolidine moieties are present in several clinically important drugs and are known to confer unique pharmacological properties. The synthesis of oxooxazolidine-quinazoline hybrids from this compound would likely necessitate a multi-step synthetic sequence.

A hypothetical pathway could begin with the protection of the 7-carboxylic acid group. Subsequently, the 4-amino group could be modified to introduce a linker that would facilitate the formation of the oxooxazolidine ring. For example, the amino group could be acylated with a reagent containing a masked functional group that, upon deprotection, could undergo cyclization to form the desired heterocyclic ring.

Quinazolinone-Amino Acid Conjugates

The conjugation of amino acids to a quinazolinone backbone derived from this compound offers a pathway to improve the pharmacokinetic properties of the parent molecule. Amino acids can enhance water solubility and facilitate transport across biological membranes.

A plausible synthetic route to quinazolinone-amino acid conjugates would first involve the conversion of the this compound to the corresponding quinazolinone. This is a common transformation for this class of compounds. The resulting quinazolinone, still bearing the 7-carboxylic acid, could then be coupled with the amino group of an amino acid or its ester derivative using standard peptide coupling reagents. Alternatively, the carboxylic acid of the quinazolinone could be activated to facilitate the reaction.

This approach allows for the introduction of a wide variety of natural and unnatural amino acids, each potentially conferring different physicochemical and biological properties to the final conjugate.

Table 2: Potential Amino Acid Conjugates of Quinazolinone-7-carboxylic Acid

| Amino Acid Conjugated | Linker Type | Potential Properties Conferred |

| Glycine | Amide | Increased hydrophilicity |

| Phenylalanine | Amide | Increased lipophilicity and potential for pi-stacking interactions |

| Aspartic Acid | Amide | Introduction of an additional acidic group |

This table illustrates potential conjugates and their expected properties based on the nature of the appended amino acid.

Bioisosteric Replacements in Derivative Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. nih.gov In the context of this compound, the carboxylic acid group is a primary target for bioisosteric replacement to modulate properties such as acidity, polarity, and metabolic stability.

The carboxylic acid moiety can be replaced by a variety of functional groups that mimic its size, shape, and electronic characteristics. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonamides, and certain acylsulfonamides. drughunter.com The choice of a particular bioisostere depends on the desired modification. For instance, replacing the carboxylic acid with a tetrazole ring often results in a compound with similar acidity but altered lipophilicity and metabolic profile. drughunter.com

The synthesis of new hydroxamic acids based on this compound has been reported, demonstrating the feasibility of modifying this specific position. hetchem.ru This indicates that the 7-position is amenable to chemical derivatization, supporting the potential for introducing other bioisosteres.

Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Group

| Bioisostere | Key Features | Potential Impact on Properties |

| Tetrazole | Acidic, similar pKa to carboxylic acid | May improve metabolic stability and cell permeability |

| Hydroxamic Acid | Acidic, metal-chelating properties | Can introduce new biological activities (e.g., HDAC inhibition) |

| Sulfonamide | Acidic, can act as a hydrogen bond donor/acceptor | Can alter solubility and binding interactions |

| Acylsulfonamide | Strongly acidic | Can enhance potency in certain targets |

This table summarizes common bioisosteres for carboxylic acids and their potential effects on the properties of the parent molecule.

Mechanisms of Biological Activity and Molecular Interactions

Kinase Inhibition Profiles

Derivatives of the 4-aminoquinazoline scaffold have been extensively investigated as inhibitors of both tyrosine and serine/threonine kinases, which are pivotal in cancer cell proliferation and survival. nih.gov

The quinazoline (B50416) structure is a cornerstone for the development of EGFR inhibitors. nih.gov Several approved anticancer drugs, including gefitinib (B1684475) and erlotinib, are based on the 4-anilino-quinazoline scaffold, highlighting its effectiveness in targeting the ATP-binding site of the EGFR kinase domain. nih.govfrontiersin.orgmdpi.com Research into '4-aminoquinazoline-6, 7-diol' derivatives, which are structurally related to the 7-carboxylic acid variant, has shown their potential to act as EGFR inhibitors. biorxiv.org In-silico studies demonstrated that these derivatives could effectively bind to the catalytic site of EGFR. biorxiv.org

The inhibitory activity of these compounds is often evaluated against cancer cell lines that overexpress EGFR. For instance, derivatives have been tested against A431 and A549 lung cancer cell lines, showing varying degrees of susceptibility. biorxiv.org The introduction of different chemical groups to the core structure allows for the fine-tuning of inhibitory potency. For example, quinazolinone-amino acid hybrids have been developed as dual inhibitors of EGFR kinase and tubulin polymerization. mdpi.com One such compound, containing a benzyl (B1604629) moiety, demonstrated an IC₅₀ value of 163.97 nM against EGFR-TK in MCF-7 cells. mdpi.com

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Derivatives

| Compound Type | Target Cell Line / Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Quinazolinone-Amino Acid Hybrid (Compound G) | MCF-7 | 163.97 nM | mdpi.com |

| Quinazolinone-Amino Acid Hybrid (Compound E) | MDA-MBA-231 | 545.38 nM | mdpi.com |

| 6-Arylureido-4-anilinoquinazoline (Compound 7i) | EGFR Kinase | 17.32 nM | frontiersin.org |

| 4-Anilino-quinazoline Derivative (Compound 15a) | EGFR Kinase | 0.13 µM | researchgate.net |

| 4-Anilino-quinazoline Derivative (Compound 15b) | EGFR Kinase | 0.15 µM | researchgate.net |

This table is interactive and can be sorted by column.

The therapeutic utility of the 4-aminoquinazoline scaffold extends beyond EGFR to other receptor tyrosine kinases involved in tumorigenesis and angiogenesis. nih.gov Simultaneous inhibition of multiple kinases, such as EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is a promising strategy in cancer therapy due to their common downstream signaling pathways. researchgate.nettbzmed.ac.ir

Vandetanib, an approved drug for medullary thyroid cancer, is a quinazoline-based dual inhibitor of both EGFR and VEGFR-2. tbzmed.ac.ir Research has focused on designing novel 4-aminoquinazoline derivatives that target VEGFR-2. researchgate.net Studies on 4-anilinoquinazoline-acylamino derivatives have yielded compounds with potent dual inhibitory activity against both EGFR and VEGFR-2. researchgate.net For example, certain derivatives exhibited IC₅₀ values in the sub-micromolar range for both kinases, demonstrating their potential as multi-targeted agents. researchgate.net The 4-aminoquinazoline core has also been identified as a key pharmacophore in the development of inhibitors for other tyrosine kinases like RET and HER. nih.gov

Table 2: Inhibitory Profile of Quinazoline Derivatives Against Other Tyrosine Kinases

| Compound Type | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-Anilino-quinazoline Derivative (Compound 15a) | VEGFR-2 | 0.56 µM | researchgate.net |

| 4-Anilino-quinazoline Derivative (Compound 15b) | VEGFR-2 | 1.81 µM | researchgate.net |

| 4-Anilino-quinazoline Derivative (Compound 15e) | VEGFR-2 | 0.87 µM | researchgate.net |

This table is interactive and can be sorted by column.

The inhibitory action of quinazoline derivatives also includes serine/threonine kinases, which are critical regulators of the cell cycle. nih.gov Aurora kinases, in particular, have emerged as promising targets for cancer therapy due to their pivotal role in mitosis. nih.gov

A study focused on the design of novel quinazoline derivatives led to the identification of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective inhibitor of Aurora A kinase. researchgate.net This specific compound was evaluated for its selectivity against a panel of 14 different kinases and showed a preferential inhibition of Aurora A. researchgate.net Further biological evaluation revealed that this compound could arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 breast cancer cells at an IC₅₀ concentration of 168.78 µM. researchgate.net Molecular docking studies suggested that the compound binds effectively within the main pocket of the kinase's active site. researchgate.net

Enzyme Inhibition Beyond Kinases

The biological activity of the 4-aminoquinazoline-7-carboxylic acid scaffold is not limited to kinase inhibition. Derivatives have been identified as potent inhibitors of enzymes involved in the arachidonic acid metabolism pathway, which is linked to inflammation. nih.gov

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov Inhibiting sEH helps maintain high levels of EETs, which is considered a therapeutic strategy for cardiovascular and inflammatory disorders. nih.govresearchgate.net

Researchers have designed and synthesized novel amide analogues based on a 4-oxo-quinazoline-7-carboxylic acid scaffold. nih.gov This work led to the identification of new quinazolinone-7-carboxamides that demonstrated selective and potent sEH inhibition. nih.gov Structure-activity relationship (SAR) studies indicated that the amide and thiobenzyl components flanking the quinazolinone core are critical for this inhibitory activity. nih.gov Several of these compounds inhibited sEH with IC₅₀ values in the sub-micromolar range. nih.govnih.gov

Table 3: sEH Inhibitory Activity of Quinazolinone-7-Carboxamide Derivatives

| Compound | IC₅₀ Value (sEH) | Reference |

|---|---|---|

| Compound 34 | 0.30 - 0.66 µM | nih.gov |

| Compound 35 | 0.30 - 0.66 µM | nih.gov |

| Compound 37 | 0.30 - 0.66 µM | nih.gov |

| Compound 43 | 0.30 - 0.66 µM | nih.gov |

This table is interactive and can be sorted by column.

5-Lipoxygenase-activating protein (FLAP) is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. researchgate.netresearchgate.net Inhibiting FLAP is a therapeutic approach for managing chronic inflammatory diseases like asthma. researchgate.net

Interestingly, the same 4-oxo-quinazoline-7-carboxylic acid scaffold that was explored for sEH inhibition was initially identified as a novel chemotype for FLAP inhibition. nih.gov The parent compound in this series was found to inhibit FLAP-mediated leukotriene biosynthesis with an IC₅₀ of 0.87 μM. nih.gov Subsequent modifications to this structure, aimed at improving sEH inhibition, sometimes resulted in decreased FLAP inhibitory properties, allowing for the development of selective inhibitors. nih.govnih.gov However, some derivatives retained dual activity, such as a compound that inhibited both sEH and FLAP with IC₅₀ values of 0.30–0.66 μM and 2.91 μM, respectively. nih.gov This suggests that the quinazolinone-7-carboxamide structure can serve as a lead for generating dual inhibitors or inhibitors selective for either sEH or FLAP. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid |

| Afatinib |

| Canertinib |

| Dacomitinib |

| Erlotinib |

| Gefitinib |

| Lapatinib |

| Vandetanib |

Carbonic Anhydrase (CA) Inhibition (e.g., CA IX, CA XII)

Derivatives of the 4-aminoquinazoline scaffold have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated CA IX and CA XII. These enzymes are crucial in regulating pH in and around tumor cells, contributing to cancer progression and metastasis. The inhibitory action of quinazoline-based compounds is attributed to their interaction with the zinc ion within the enzyme's active site.

Research into a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives demonstrated their efficacy as non-classical CA inhibitors. nih.gov These compounds were evaluated for their ability to inhibit cytosolic isoforms (hCA I and II) and the transmembrane, tumor-associated isoforms (hCA IX and XII). nih.govnih.govresearchgate.net Similarly, a series of 4-anilinoquinazoline-based benzenesulfonamides also showed significant inhibitory activity against the tumor-associated isoforms hCA IX and XII. semanticscholar.org The potency of these derivatives underscores the potential of the quinazoline scaffold in designing selective inhibitors targeting cancerous tissues.

Below is a data table summarizing the inhibitory activity of selected 4-anilinoquinazoline-based benzenesulfonamide (B165840) derivatives against various hCA isoforms.

| Compound | hCA I (Ki nM) | hCA II (Ki nM) | hCA IX (Ki nM) | hCA XII (Ki nM) |

| 3a | 89.4 | 8.7 | 102.6 | 114.2 |

| 3b | 105.5 | 15.4 | 125.4 | 39.4 |

| 4a | 112.7 | 2.4 | 155.1 | 145.6 |

| 4e | 91.2 | 4.6 | 110.8 | 98.5 |

| 4f | 60.9 | 14.3 | 86.5 | 107.4 |

| AAZ (Standard) | 250 | 12.1 | 25.7 | 5.7 |

| Data sourced from research on 4-anilinoquinazoline-based benzenesulfonamides. semanticscholar.org |

Poly(ADP-ribose) polymerase (PARP) Inhibition

The quinazoline framework is also a key feature in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP is a family of enzymes critical for DNA repair, and its inhibition is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov

Studies on novel 4-Hydroxyquinazoline derivatives have shown their ability to overcome resistance to existing PARP inhibitors (PARPi). One such derivative, compound B1, demonstrated significant cytotoxicity in PARPi-resistant cell lines. nih.gov Mechanistic studies revealed that this compound effectively suppressed intracellular PAR formation, a direct indicator of PARP inhibition. Furthermore, it enhanced the aggregation of γH2AX, a marker of DNA double-strand breaks, indicating interference with DNA repair processes. nih.gov The in vitro inhibitory effect of this derivative on PARP1 activity was confirmed with an IC50 value of 63.81 ± 2.12 nM. nih.gov

| Compound | PARP1 Inhibition (IC50 nM) |

| B1 (4-Hydroxyquinazoline derivative) | 63.81 ± 2.12 |

| Data sourced from research on 4-Hydroxyquinazoline derivatives. nih.gov |

NF-κB Pathway Modulation

Substituted 4-aminoquinazolines have been identified as modulators of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov The NF-κB pathway is a central regulator of immune and inflammatory responses, and its dysregulation is linked to various diseases. nih.gov

A high-throughput screen revealed that certain 4-aminoquinazoline derivatives act as small molecular weight activators of NF-κB. nih.gov The mechanism of action was found to be predominantly through the human Toll-like receptor 4 (TLR4)/MD2 complex. This activation leads to the production of NF-κB-associated cytokines, such as IL-8 in human peripheral blood mononuclear cells and IL-6 in mouse antigen-presenting cells. nih.gov Computational studies suggest that these 4-aminoquinazoline compounds bind to the MD-2 component of the TLR4/MD-2 complex, initiating the signaling cascade that results in NF-κB activation. nih.gov

Mechanisms of Anti-Infective Activity

The quinazoline scaffold is a recurring motif in compounds displaying a broad range of anti-infective properties.

Antibacterial Mechanisms

The antibacterial action of quinazolinone derivatives, which are structurally related to 4-aminoquinazoline, is thought to be similar to that of fluoroquinolone antibiotics. nih.gov The proposed mechanism involves the inhibition of bacterial DNA gyrase (Topoisomerase I), an essential enzyme for DNA replication and supercoiling. nih.gov By targeting this enzyme, these compounds can disrupt bacterial DNA synthesis, leading to cell death. Studies have shown that conjugating quinazolinone derivatives with silver nanoparticles can enhance their bactericidal activity against several Gram-negative and Gram-positive bacteria, including Escherichia coli K1 and Streptococcus pyogenes. nih.gov

Antifungal Mechanisms

The antifungal activity of quinazoline derivatives may be linked to the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This enzyme is a key player in the de novo biosynthesis of pyrimidines, which are essential components of DNA and RNA. nih.gov Inhibition of DHODH leads to a depletion of pyrimidine (B1678525) nucleotides, thereby halting fungal proliferation. This mechanism is distinct from common antifungal agents that target the fungal cell membrane's ergosterol (B1671047) but represents a promising strategy for developing new antifungal therapies. nih.govnih.gov

Antiviral Mechanisms

The antiviral mechanism of quinazoline carboxylic acid analogues also centers on the inhibition of the human DHODH enzyme. nih.gov Viruses are highly dependent on the host cell's machinery for replication, including the supply of nucleotides. By inhibiting DHODH, these compounds reduce the intracellular pool of pyrimidines, which are necessary for the synthesis of viral DNA and RNA. nih.gov This host-targeted approach offers the potential for broad-spectrum antiviral activity. Research on 2-aminoquinazolin-4-(3H)-one derivatives has demonstrated potent inhibitory activity against SARS-CoV-2, highlighting the relevance of this scaffold in developing treatments for viral diseases. nih.gov

| Compound Class | Target Enzyme | Proposed Anti-Infective Mechanism |

| Quinazolinone Derivatives | DNA Gyrase (Topoisomerase I) | Inhibition of bacterial DNA replication. nih.gov |

| Quinazoline Derivatives | Dihydroorotate Dehydrogenase (DHODH) | Depletion of pyrimidines, halting fungal growth. nih.gov |

| Quinazoline Carboxylic Acid Analogues | Dihydroorotate Dehydrogenase (DHODH) | Depletion of host cell pyrimidines, inhibiting viral replication. nih.gov |

Antiparasitic Mechanisms

While research specifically detailing the antiparasitic mechanisms of this compound is limited, the closely related 4-aminoquinoline (B48711) scaffold provides significant insights into potential modes of action against various parasites, including Plasmodium and Leishmania species.

Antimalarial Mechanism: The primary antimalarial action of 4-aminoquinoline compounds, such as chloroquine, is centered within the parasite's digestive vacuole. nih.gov During its life cycle stage within human red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic heme as a byproduct. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. hilarispublisher.comnih.gov 4-aminoquinoline derivatives are weak bases that accumulate in the acidic environment of the parasite's digestive vacuole. nih.gov Here, they are believed to interfere with heme detoxification by binding to heme (specifically ferriprotoporphyrin IX) and inhibiting the heme polymerase enzyme, which prevents the formation of hemozoin. nih.govhilarispublisher.com The resulting buildup of free heme is toxic to the parasite, leading to its death. Some novel 4-aminoquinoline analogues have also been shown to act as weak inhibitors of the P. falciparum lactate (B86563) dehydrogenase (PfLDH), suggesting they may compete with the NADH binding site. nih.govplos.org

Antileishmanial Mechanism: The mechanism of action against Leishmania parasites appears to be multi-faceted. Studies on 4-aminoquinoline derivatives have shown that these compounds can induce mitochondrial dysfunction in the parasite. nih.govresearchgate.netunimi.it This includes causing a depolarization of the mitochondrial membrane potential, which disrupts the parasite's energy metabolism and leads to a decrease in intracellular ATP levels. nih.govresearchgate.netunimi.it This process is also associated with an increase in reactive oxygen species (ROS), leading to oxidative stress and cell death. nih.gov Furthermore, these compounds can alter the permeability of the parasite's plasma membrane. researchgate.net Some derivatives may also exert their effect by modulating the host's immune response, such as inhibiting the production of anti-inflammatory cytokines like IL-10 by infected macrophages, thereby promoting parasite killing. nih.gov

Anti-inflammatory Mechanisms

Derivatives of the quinazoline scaffold are recognized for their significant anti-inflammatory properties. Carboxyl-containing quinazolines, in particular, have demonstrated potent anti-inflammatory effects in experimental models, with some compounds showing activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac. The anti-inflammatory action is largely attributed to the modulation of key enzymes and mediators involved in the inflammatory cascade.

Modulation of Inflammatory Mediators (e.g., COX, LOX, NO, PGE2, IL-1b, IL-6, TNF-a)

A primary mechanism for the anti-inflammatory activity of quinazoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds block the synthesis of prostaglandins (B1171923) (like PGE2), which are key mediators of pain and inflammation. Several series of 2,3-disubstituted 4(3H)-quinazolinone derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors.

Furthermore, some quinoline-based hybrids, structurally related to quinazolines, have been developed as dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX). The inhibition of the LOX pathway prevents the production of leukotrienes, another class of inflammatory mediators. This dual inhibition is a strategic approach to enhance anti-inflammatory efficacy and potentially reduce the side effects associated with inhibiting the COX pathway alone.

The inhibition of these enzymatic pathways leads to a downstream reduction in the production of pro-inflammatory cytokines. For instance, novel 1,2,4-triazine-quinoline hybrids have been shown to potently suppress the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.

| Compound Type | Target | Reported Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazine-Quinoline Hybrid (8h) | TNF-α | IC50 = 0.40 μM | |

| 1,2,4-Triazine-Quinoline Hybrid (8e) | COX-2 | IC50 = 0.047 μM | |

| 1,2,4-Triazine-Quinoline Hybrid (8e) | 15-LOX | IC50 = 1.81 μM | |

| 2,3-disubstituted 4(3H)-quinazolinones | COX-2 | Potent and selective inhibition |

Other Biological Activity Mechanisms

Antihypertensive and Alpha 1-Adrenoceptor Antagonism

The antihypertensive properties of several quinazoline derivatives are well-established and are primarily mediated through the blockade of alpha-1 (α1) adrenergic receptors. Compounds like Prazosin, Doxazosin, and Terazosin are selective antagonists of the α1-adrenoceptor. These receptors are located on vascular smooth muscle, and their activation by catecholamines (like norepinephrine) leads to vasoconstriction and an increase in blood pressure.

By competitively blocking these receptors, quinazoline derivatives prevent vasoconstriction, leading to vasodilation of both arteries and veins. This reduces peripheral vascular resistance and subsequently lowers blood pressure. A quinazoline derivative known as DL-017 was shown to induce dose-dependent reductions in blood pressure and heart rate in hypertensive rats by blocking the pressor response to the α1-agonist phenylephrine. nih.gov This selective antagonism for α1-adrenoceptors makes these compounds effective in the long-term treatment of hypertension. nih.gov

Antipsychotic Activity

Emerging research has identified certain quinazolin-4-one derivatives as potential antipsychotic agents. Their mechanism of action is linked to the glutamatergic system, specifically through the modulation of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). These compounds act as negative allosteric modulators (NAMs) of the mGlu7 receptor. hilarispublisher.com

The mGlu7 receptor is expressed on GABAergic nerve terminals and regulates the release of the inhibitory neurotransmitter GABA. By inhibiting the mGlu7 receptor, these quinazolinone-based NAMs facilitate the release of GABA. hilarispublisher.com An increase in GABAergic activity can counteract the excessive glutamatergic excitation that is hypothesized to be a contributing factor to the symptoms of schizophrenia. hilarispublisher.com For example, the compound ALX-171, a 2,6,3-trisubstituted quinazolin-4-one, was found to be a selective mGlu7 NAM and demonstrated an antipsychotic-like activity profile in animal models. hilarispublisher.comnih.gov

Anti-Alzheimer's Activity

The quinazoline scaffold is a promising framework for developing multi-target agents for the treatment of Alzheimer's disease. The pathology of Alzheimer's is complex, involving cholinergic deficits, the aggregation of amyloid-beta (Aβ) plaques, and the formation of neurofibrillary tangles from hyperphosphorylated tau protein.

Quinazoline derivatives have been shown to act on two of these key pathways:

Cholinesterase Inhibition: A significant number of quinazoline derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting them, these compounds increase acetylcholine levels in the brain, which can help to ameliorate the cognitive and memory deficits seen in Alzheimer's patients.

Inhibition of Amyloid-β Aggregation: Several 2,4-disubstituted quinazoline derivatives have demonstrated the ability to prevent the aggregation of the Aβ peptide into neurotoxic plaques. nih.gov This is a crucial disease-modifying strategy, as Aβ plaques are a hallmark of Alzheimer's pathology and are believed to initiate a cascade of events leading to neuronal damage and death. nih.gov

By combining these two mechanisms of action in a single molecule, quinazoline derivatives represent a promising class of multi-functional agents for future Alzheimer's disease therapies. nih.gov

ERK1/2 Phosphorylation Inhibition

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cellular processes such as proliferation, differentiation, and survival. The aberrant activation of the RAS/RAF/MEK/ERK pathway is a hallmark of many human cancers, making the components of this pathway attractive targets for therapeutic intervention. While many inhibitors targeting upstream components of this pathway, such as EGFR and MEK, have been developed, direct inhibition of ERK1/2 offers a strategy to overcome resistance mechanisms that can arise from mutations in upstream kinases.

The 4-aminoquinazoline scaffold has been extensively investigated for its potential as a kinase inhibitor. nih.govresearchgate.net Derivatives of this core structure have been shown to target a variety of kinases, including those within the MAPK pathway. biorxiv.org The inhibition of ERK1/2 phosphorylation is a key mechanism through which these compounds can exert their anti-proliferative effects. By preventing the phosphorylation and subsequent activation of ERK1/2, these inhibitors can block the downstream signaling events that drive tumor cell growth and survival. nih.gov

Research into 4-aminoquinazoline derivatives has demonstrated that specific structural modifications can lead to potent and selective inhibition of ERK1/2. These compounds typically function by competing with ATP for binding to the kinase domain of ERK1/2, thereby preventing the transfer of a phosphate (B84403) group to the activation loop of the enzyme. The study of structure-activity relationships (SAR) has been crucial in identifying the key chemical features required for effective ERK1/2 inhibition.

Further investigation is required to specifically elucidate and quantify the direct inhibitory activity of this compound on ERK1/2 phosphorylation. Such studies would be necessary to generate specific data, for instance, on half-maximal inhibitory concentrations (IC50), to populate a data table and fully characterize its potential as a direct ERK1/2 inhibitor.

Structure Activity Relationship Sar Studies of 4 Aminoquinazoline 7 Carboxylic Acid Derivatives

Impact of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of 4-aminoquinazoline-7-carboxylic acid derivatives is profoundly influenced by the placement and chemical nature of various substituents. Studies have systematically explored modifications at different positions of the quinazoline (B50416) ring and the aniline (B41778) moiety to optimize potency and selectivity.

For instance, in the context of carbonic anhydrase (CA) inhibitors, the position of the carboxylic acid group on the anilino motif is critical. Research has shown that placing the carboxylic acid at the para position of the anilino ring leads to the most potent inhibition of CA isoforms IX and XII, followed by the meta and then the ortho positions. nih.gov Specifically, para-isomers demonstrated inhibition constants (Kᵢs) in the range of 1.6–4.5 µM against hCA IX, whereas meta-isomers showed Kᵢs of 24.2–31.6 µM, and ortho-isomers had Kᵢs between 34.4–46.4 µM. nih.gov A similar trend was observed for hCA XII inhibition, with para isomers being the most active. nih.gov

The nature of the substituent on the 2-phenyl moiety also plays a significant role. For hCA IX inhibition, derivatives with a 4-methyl group were generally more potent than those with 3-methyl or 4-methoxy groups. nih.gov In the development of inhibitors for the MERS-CoV helicase, substitutions on the 4-anilino ring were explored. While a 4-bromo substituent maintained potency, 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups reduced it. Interestingly, a 4-trifluoromethyl group slightly improved the inhibitory activity. nih.gov

Furthermore, in the pursuit of epidermal growth factor receptor (EGFR) inhibitors, the substitution pattern on the aniline ring is a key determinant of activity. Small hydrophobic substituents, such as -Cl and -CH₃, in the para and meta positions of a terminal benzene (B151609) ring (part of a larger substituent) led to enhanced inhibitory activity against both EGFR and VEGFR2. mdpi.com Conversely, ortho-substitution resulted in less potent compounds. mdpi.com

These findings underscore the intricate relationship between the position and electronic properties of substituents and the resulting biological activity and target selectivity of this compound derivatives.

Table 1: Impact of Carboxylic Acid Position on hCA IX and hCA XII Inhibition

| Isomer Position | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) |

|---|---|---|

| para | 1.6 - 4.5 | 0.25 - 3.8 |

| meta | 24.2 - 31.6 | 0.48 - 4.8 |

Role of the 7-Carboxylic Acid Moiety in Molecular Recognition

The carboxylic acid group at the 7-position of the quinazoline scaffold is a crucial functional group that often plays a pivotal role in molecular recognition and binding to target proteins. This moiety can act as a hydrogen bond donor and acceptor, as well as participate in ionic interactions, thereby anchoring the ligand within the active site of an enzyme or receptor.

In the development of Aurora A kinase inhibitors, the free carboxylic group was found to be essential for activity. nih.gov When this group was masked through esterification, the inhibitory activity dropped significantly, by as much as five-fold. nih.gov This suggests that the carboxylic acid is directly involved in a critical interaction with the kinase's active site, likely forming a hydrogen bond with key amino acid residues. nih.gov The detrimental effect of the ester group may also be attributed to unfavorable steric hindrance within the binding pocket. nih.gov

Similarly, in the context of designing selective COX-2 inhibitors based on a quinoline-4-carboxylic acid scaffold, the carboxyl group was shown to interact with Arg120 in the binding site of the enzyme. nih.gov This interaction is a key feature contributing to the binding affinity and inhibitory potency of these compounds.

The strategic placement of a carboxylic acid group, as seen in the this compound scaffold, is a common strategy in drug design to enhance binding affinity and selectivity. biorxiv.orgbiorxiv.org This functional group can target specific regions of the ATP-binding site in kinases or other key interaction points in various enzymes, leading to the desired pharmacological effect. biorxiv.orgbiorxiv.org

Conformational Analysis and its Influence on Bioactivity

The flexibility and conformational preferences of these molecules can influence their ability to adopt the optimal bioactive conformation required for potent inhibition. For instance, the length and nature of linkers between the quinazoline core and other moieties can significantly impact the molecule's ability to bind effectively. In the development of dual EGFR/HER2 inhibitors, the length of a carbon chain linker was found to be crucial, with a four-carbon chain being optimal for the highest dual inhibitory activity. mdpi.com A three-carbon linker resulted in a less favorable binding mode and a more "out" position from the active site. mdpi.com

Molecular modeling studies have been instrumental in understanding the conformational factors that contribute to high affinity and selectivity. nih.govresearchgate.net By analyzing the preferred conformations and their interactions with the target protein, researchers can rationalize the observed SAR and design new derivatives with improved biological profiles. The conformation of the ligand within the binding site, as revealed by these studies, provides insights into the key interactions that stabilize the ligand-protein complex.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been widely used to elucidate the binding modes of this compound derivatives and to understand the key interactions that govern their biological activity.

Docking studies have consistently shown that the 4-anilino group of these derivatives typically occupies the ATP-binding site of kinases, with the quinazoline nitrogen atoms often forming hydrogen bonds with key residues in the hinge region of the enzyme. For example, in the case of EGFR inhibitors, the quinazoline core is positioned in the adenine (B156593) region of the ATP binding pocket, with the N1 atom forming a hydrogen bond with the backbone NH of Met793. ekb.eg

The 7-carboxylic acid moiety, as previously discussed, is also a key interaction point. Docking simulations have confirmed its ability to form hydrogen bonds and electrostatic interactions with specific amino acid residues, such as arginine, within the active site. nih.govnih.gov

Furthermore, molecular docking can rationalize the observed SAR by explaining why certain substituents enhance activity while others diminish it. For instance, docking studies of quinazolinone derivatives as anti-inflammatory agents helped to explain the interaction between the compounds and the binding site, providing a basis for the observed structure-activity relationship. nih.gov Similarly, for novel PDE7 inhibitors, molecular docking and molecular dynamics simulations supported the in vitro findings and provided a basis for the observed interactions, including conventional hydrogen bonds and π-π stacking. nih.gov

Table 2: Key Ligand-Protein Interactions Identified Through Molecular Docking

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|